Product packaging for 3-Hydroxymethylantipyrine(Cat. No.:CAS No. 18125-49-0)

3-Hydroxymethylantipyrine

Cat. No.: B092689
CAS No.: 18125-49-0
M. Wt: 204.22 g/mol
InChI Key: JBJKAGOWIZGVTR-UHFFFAOYSA-N
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Description

Research Applications and Value 3-Hydroxymethylantipyrine is a significant oxidative metabolite of the drug antipyrine (phenazone) in humans . It is primarily used in pharmacological and toxicological research as a critical reference standard for studying the metabolic fate of antipyrine . The formation clearance of this metabolite is a valuable in vivo marker for characterizing specific pathways of hepatic cytochrome P450 activity, which helps researchers understand interindividual variability in drug metabolism and potential drug-drug interactions . Compound Background Antipyrine, the parent compound of this metabolite, is a well-established analgesic and antipyretic agent. It is frequently used as a model substrate (or "probe drug") to assess the activity of hepatic drug-metabolizing enzymes in a non-therapeutic research context . The metabolism of antipyrine, including its conversion to this compound, is influenced by factors such as age, disease states, and exposure to other drugs that induce or inhibit liver enzymes . Studying the formation and clearance of this metabolite provides researchers with insights into the overall oxidative metabolic capacity of an individual or a preclinical model. Usage Note This product is intended for research purposes as a standard or reference material in analytical and experimental studies. It is for use in laboratory settings only and is not meant for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O2 B092689 3-Hydroxymethylantipyrine CAS No. 18125-49-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(hydroxymethyl)-1-methyl-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-12-10(8-14)7-11(15)13(12)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJKAGOWIZGVTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N1C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171087
Record name 3-Hydroxymethylantipyrine
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Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18125-49-0
Record name 1,2-Dihydro-5-(hydroxymethyl)-1-methyl-2-phenyl-3H-pyrazol-3-one
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxymethylantipyrine
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Record name 3-Hydroxymethylantipyrine
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Record name 3-HYDROXYMETHYLANTIPYRINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 3-Hydroxymethylantipyrine
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URL http://www.hmdb.ca/metabolites/HMDB0013840
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies and Reference Standard Preparation

Historical Development of Synthetic Routes for 3-Hydroxymethylantipyrine

Historically, the synthesis of this compound has been a subject of study to obtain this key metabolite for various research applications. nih.govresearchgate.net Initial synthetic methods were developed to isolate and characterize this compound, which is one of the main metabolites of antipyrine (B355649) found in humans. researchgate.net These early methods, however, sometimes resulted in impure substances, necessitating further refinement and the development of more robust synthetic pathways. karger.com The recognition of this compound as a major metabolite spurred efforts to devise reliable synthetic routes to obtain it in a pure form for use as a reference standard in analytical assays. karger.comresearchgate.net

Improved Synthetic Pathways for High Purity this compound

Later research focused on enhancing the synthesis of this compound to achieve higher purity and yield. nih.govebi.ac.uk An important advancement in its synthesis involves starting from antipyrine. nih.gov A notable improvement was the development of a method that facilitates the isolation of salt-free this compound in an almost quantitative yield. nih.govebi.ac.uk

A key innovation in the improved synthesis of this compound is the use of tri-n-butyltin hydride. nih.govebi.ac.uk This reagent is employed to reduce the vinyl bromide system present in an intermediate compound, 3-hydroxymethyl-4-bromoantipyrine. nih.govebi.ac.uk This specific reduction step is a major contributing factor to the high yield and purity of the final product, as it allows for the isolation of salt-free this compound. nih.govresearchgate.net Tri-n-butyltin hydride is a well-established reagent in organic synthesis, known for its ability to act as a source of hydrogen atoms in radical reactions. wikipedia.org

Preparation and Validation of this compound Reference Substances

The availability of a pure reference substance of this compound is essential for the accuracy of analytical methods used to quantify it in biological samples. karger.com The need for a pure standard became evident when previously published data on the urinary excretion of this metabolite had to be re-evaluated due to the use of an impure reference substance in the high-pressure liquid chromatographic (HPLC) assay method. karger.comresearchgate.net

The preparation of a validated reference standard involves synthesizing the compound with high purity and thoroughly characterizing it to confirm its identity and integrity. karger.combebpa.org This process ensures that the reference material is suitable for its intended use in analytical testing. bebpa.org The validation of the reference substance is critical for reliable and reproducible measurements in clinical and research settings. karger.com

Metabolic Pathways and Enzymatic Formation of 3 Hydroxymethylantipyrine

Overview of Antipyrine (B355649) Biotransformation to Primary Metabolites

Antipyrine is extensively metabolized in humans, with over 90% of a given dose being excreted in the urine as various metabolites. scielo.br The three main products of this biotransformation are 3-hydroxymethylantipyrine (HMA), 4-hydroxyantipyrine (B57837) (OHA), and norantipyrine (NORA). scielo.broup.com In healthy individuals, approximately 35.1% of an antipyrine dose is excreted as HMA, 28.5% as OHA, and 16.5% as NORA. nih.gov The formation of these metabolites is a clear indication of hepatic drug oxidation capacity. oup.com

Identification and Characterization of Cytochrome P450 Isoforms in this compound Formation

The generation of this compound is not the result of a single enzyme's action but rather a collaborative effort of several cytochrome P450 isoforms.

CYP1A2 is a predominant enzyme involved in the formation of this compound. scielo.brnih.govebi.ac.ukresearchgate.net Research using selective chemical inhibitors and microsomes with cDNA-expressed enzymes has solidified the primary role of CYP1A2 in this specific metabolic pathway. ebi.ac.uk The formation of HMA is so dependent on this enzyme that urinary levels of HMA are considered a reliable indicator of CYP1A2's functional activity. researchgate.net In fact, studies have shown that factors influencing CYP1A2 activity directly impact the levels of HMA produced. researchgate.netoup.com

While CYP1A2 is the primary actor, CYP2C9 also plays a significant, albeit lesser, role in the formation of this compound. scielo.brnih.govebi.ac.ukresearchgate.net Inhibition studies have demonstrated that sulfaphenazole (B1682705), a known CYP2C9 inhibitor, can reduce the formation of HMA by approximately 50%. nih.gov This highlights the substantial contribution of CYP2C9 to this metabolic process.

Enzyme Kinetics of this compound Formation

The enzymatic formation of antipyrine's metabolites, including this compound, can be described by Michaelis-Menten kinetics. nih.gov This model relates the rate of an enzyme-catalyzed reaction to the concentration of the substrate.

The Michaelis-Menten equation involves two key parameters: Vmax, the maximum rate of the reaction, and Km, the Michaelis constant, which represents the substrate concentration at which the reaction rate is half of Vmax. wikipedia.org For the biotransformation of antipyrine in human liver microsomes, specific kinetic values have been determined for its primary metabolites. While the direct Vmax and Km for this compound formation are not explicitly detailed in the provided search results, the kinetics for other primary metabolites have been reported. For norantipyrine, the Vmax is 0.91 ± 0.04 nmol/mg/min and the Km is 19.0 ± 0.8 mmol/L. nih.govresearchgate.net For 4-hydroxyantipyrine, the Vmax is 1.54 ± 0.08 nmol/mg/min and the Km is 39.6 ± 2.5 mmol/L. nih.govresearchgate.net These values provide a comparative context for understanding the enzymatic efficiency of the different metabolic pathways of antipyrine.

Phase I and Phase II Metabolism of Antipyrine and its Conjugates Relevant to this compound.ontosight.ai,oup.com

The biotransformation of antipyrine is a complex process occurring predominantly in the liver, involving both Phase I and Phase II metabolic reactions. ontosight.aioup.com Phase I reactions, primarily oxidations, are responsible for the initial conversion of the parent antipyrine molecule into several primary metabolites, including this compound (3-HMA). ontosight.ai These reactions are catalyzed by the cytochrome P450 (CYP) enzyme system. ontosight.aiontosight.ai Following their formation, these Phase I metabolites undergo Phase II conjugation reactions, which involve their attachment to endogenous molecules like glucuronic acid or sulfate (B86663), rendering them more water-soluble and facilitating their excretion from the body. ontosight.aioup.comwikipedia.org

The formation of 3-HMA is a significant pathway in antipyrine metabolism. nih.gov Studies have identified the specific cytochrome P450 isoenzymes responsible for this hydroxylation reaction. The formation of this compound is primarily mediated by CYP1A2 and CYP2C9. nih.govebi.ac.ukalfa-chemistry.com The involvement of multiple enzymes highlights the complexity of drug metabolism pathways. ebi.ac.uk Once formed, 3-HMA, along with other primary metabolites like 4-hydroxyantipyrine and norantipyrine, is then a substrate for Phase II conjugation enzymes. ontosight.ainih.gov

The rate and pathway of antipyrine metabolism can be influenced by various factors, including the activity of different CYP isoenzymes, which can be altered by enzyme inducers or inhibitors. nih.govnih.gov For instance, treatment with phenobarbital (B1680315) has been shown to increase the clearance of antipyrine by inducing the formation of its metabolites, including 3-HMA. nih.govenghusen.dk

Table 1: Key Cytochrome P450 Enzymes in this compound Formation

Enzyme Family Specific Enzyme Role in 3-HMA Formation Reference
Cytochrome P450 CYP1A2 Mediates formation nih.gov, ebi.ac.uk
Cytochrome P450 CYP2C9 Mediates formation nih.gov, ebi.ac.uk
Cytochrome P450 CYP2C (subfamily) Inhibition studies show significant role in 3-HMA formation nih.gov, alfa-chemistry.com

Formation of Sulfoconjugates.nih.gov,enghusen.dk,nih.gov

Sulfoconjugation is a Phase II metabolic pathway where a sulfonate group is transferred to a substrate, typically catalyzed by sulfotransferase enzymes. In the context of antipyrine metabolism, the formation of sulfate conjugates is a recognized pathway, although its prominence varies between species. nih.gov

In humans, sulfate conjugation of antipyrine metabolites is considered a minor pathway compared to glucuronidation. nih.gov While metabolites such as 4-hydroxyantipyrine and norantipyrine can form sulfates, the extent of sulfation is minimal at typical doses. nih.gov In contrast, studies in rats have shown that sulfate formation is the predominant conjugation pathway for antipyrine metabolites. nih.gov Research using cryopreserved rat liver slices has identified the formation of sulfate conjugates of antipyrine metabolites, such as 4-hydroxyantipyrine sulfate and norantipyrine sulfate. researchgate.net

Glucuronidation is a major Phase II metabolic reaction for antipyrine and its metabolites in humans. wikipedia.orgnih.gov This process involves the transfer of glucuronic acid from the activated form, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to the metabolite, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.org The resulting glucuronide conjugates are significantly more water-soluble, which facilitates their elimination via urine. wikipedia.org

This compound is a key substrate for glucuronidation. nih.govnih.gov Research has demonstrated that a substantial portion of the 3-HMA formed is conjugated with glucuronic acid before excretion. In one study involving healthy volunteers, it was found that approximately 58% of the total amount of this compound excreted in the urine was in the form of its glucuronide conjugate. nih.gov This highlights the importance of glucuronidation in the clearance of this specific metabolite.

The successful preparative isolation and purification of 3-hydroxymethyl-antipyrine glucuronide from human urine have confirmed its structure and presence as a major urinary metabolite. nih.gov Along with the glucuronides of 4-hydroxy-antipyrine and norantipyrine, it represents a primary endpoint in the metabolic pathway of antipyrine in humans. nih.govnih.gov

Table 2: Urinary Excretion Profile of Antipyrine and its Metabolites in Humans (500 mg dose)

Compound Percentage of Dose Excreted in Urine (52 h) Form of Excretion Reference
Antipyrine 3.3 ± 1.2% Unchanged nih.gov
4-Hydroxy-antipyrine 28.5 ± 2.2% Entirely as glucuronide nih.gov
Norantipyrine 16.5 ± 6.0% Entirely as glucuronide nih.gov
This compound 35.1 ± 7.2% 58 ± 9% as glucuronide nih.gov
3-Carboxy-antipyrine 3.3 ± 0.8% Free form nih.gov

Modulation of 3 Hydroxymethylantipyrine Formation by Inducers and Inhibitors

Effects of Enzyme Inducers on 3-Hydroxymethylantipyrine Formation Clearance

Enzyme inducers are substances that increase the metabolic activity of an enzyme either by increasing the synthesis of the enzyme, reducing its degradation, or activating the enzyme. The following subsections explore the impact of specific inducers on the formation of this compound.

Research in healthy human subjects has demonstrated that during phenobarbital-induced enhancement of total antipyrine (B355649) clearance, the clearance of antipyrine to its major metabolites, including this compound, varies in direct proportion to the total clearance. This indicates that phenobarbital (B1680315) induction leads to an increased formation clearance of this compound.

Table 1: Effect of Phenobarbital on Antipyrine Clearance

ParameterEffectFold Increase (Range)
Total Antipyrine ClearanceEnhancement1.33 - 2.03
Clearance to this compoundVariable with Total ClearanceNot explicitly quantified, but follows total clearance

3-Methylcholanthrene (B14862) is a potent inducer of CYP1A enzymes. In contrast to the broad induction seen with phenobarbital, 3-methylcholanthrene exhibits a more selective induction pattern, which results in a significant shift in the metabolic profile of antipyrine.

Studies in rats have shown that treatment with 3-methylcholanthrene leads to a marked decrease in the formation of this compound. One study reported a decrease in the partial clearance for the formation of this compound from 3.2 ml/min per kg to 1.2 ml/min per kg. Another study observed that the urinary excretion of this compound decreased from 26.8% of the administered dose to 8.5% following treatment. This selective effect highlights the differential roles of CYP isozymes in antipyrine metabolism, with 3-methylcholanthrene preferentially inducing pathways other than 3-hydroxymethylation.

Table 2: Effect of 3-Methylcholanthrene on Antipyrine Metabolite Formation in Rats

ParameterControlAfter 3-MC TreatmentChange
Partial Clearance of this compound (ml/min per kg)3.21.2Decrease
Urinary Excretion of this compound (% of dose)26.8%8.5%Decrease

Beta-naphthoflavone (B1666907) is another well-characterized inducer of the CYP1A family of enzymes, similar to 3-methylcholanthrene. nih.gov Given that the formation of this compound is mediated in part by CYP1A2, induction by beta-naphthoflavone is expected to influence its formation. nih.gov

Dioxins and dioxin-like compounds are potent environmental inducers of CYP1A enzymes, particularly CYP1A2. Exposure to these compounds can significantly alter the metabolism of various substrates, including antipyrine.

Research has specifically highlighted that the formation of this compound is highly dependent on dioxin-inducible CYP1A2 activity. oipub.com In a study of firefighters with occupational exposure to dioxins, a multivariate model indicated that the urinary levels of this compound were significantly correlated with the dioxin body burden. nih.gov This suggests that exposure to dioxins, by inducing CYP1A2, enhances the formation of this compound. This metabolic pathway is considered a sensitive biomarker for assessing the biological response to recent dioxin exposure. oipub.com

Effects of Enzyme Inhibitors on this compound Formation

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. In the context of drug metabolism, inhibitors can lead to reduced clearance of drugs and an altered metabolite profile.

The use of specific antibodies that target individual CYP isozymes provides a powerful tool for elucidating the contribution of these enzymes to specific metabolic pathways. Studies utilizing this approach have provided clear insights into the roles of CYP2C and CYP3A4 in the formation of this compound.

The formation of this compound has been shown to be mediated by both CYP1A2 and CYP2C9. nih.gov In vitro studies using human liver microsomes have demonstrated that antibodies targeting the CYP2C subfamily (LKM-2 antibodies) cause a significant inhibition of this compound formation, with reductions ranging from 58% to 80%. nih.gov This provides direct evidence for the crucial role of CYP2C enzymes in this specific hydroxylation reaction.

In contrast, antibodies directed against CYP3A4 were found to inhibit the formation of a different metabolite, 4-hydroxyantipyrine (B57837), by 25% to 65%, but they did not have a significant inhibitory effect on the formation of this compound. nih.gov This differential inhibition underscores the specificity of the metabolic pathways of antipyrine, with 3-hydroxymethylation being largely independent of CYP3A4 activity.

Table 3: Antibody-Mediated Inhibition of Antipyrine Metabolite Formation

AntibodyTarget Enzyme FamilyEffect on this compound FormationEffect on 4-Hydroxyantipyrine Formation
LKM-2CYP2C58% - 80% InhibitionNot specified
Anti-CYP3A4CYP3A4No significant inhibition25% - 65% Inhibition

Chemical Inhibitors (e.g., Sulfaphenazole (B1682705), Furafylline (B147604), Fluvoxamine (B1237835), Ketoconazole (B1673606), SKF 525A, Piperonyl Butoxide, Omeprazole, Cimetidine)

The formation of this compound is significantly influenced by various chemical inhibitors that act on the cytochrome P450 (CYP) enzyme system. These inhibitors can selectively or non-selectively target the specific CYP isoforms responsible for the 3-hydroxymethylation of antipyrine, leading to a decrease in its formation.

Sulfaphenazole , a known inhibitor of CYP2C9, has been shown to reduce the formation of this compound by approximately 50%. nih.gov This indicates a substantial role for the CYP2C9 enzyme in this specific metabolic pathway of antipyrine. nih.gov

Furafylline and Fluvoxamine are also notable inhibitors. nih.gov Furafylline is recognized as a potent and selective inhibitor of CYP1A2. nih.govmedchemexpress.com Both furafylline and fluvoxamine have been demonstrated to inhibit the formation of this compound by about 50%. nih.gov This suggests the involvement of CYP1A2 in the metabolism of antipyrine to this particular metabolite. nih.gov

Ketoconazole , a broad-spectrum antifungal agent, is a potent inhibitor of CYP3A4. nih.govplos.orgnih.govresearchgate.netdrugbank.com Research indicates that ketoconazole can decrease the formation of this compound, along with other antipyrine metabolites, by as much as 80%. nih.gov This strong inhibitory effect highlights the significant contribution of CYP3A enzymes to antipyrine's metabolism. nih.gov

SKF 525A (Proadifen) is another inhibitor that affects antipyrine metabolism. nih.govresearchgate.net Studies have shown that it primarily decreases the 3-hydroxylation pathway of antipyrine. bohrium.com

Piperonyl butoxide acts as a synergist for certain pesticides by inhibiting cytochrome P450 enzymes in insects. patsnap.comwikipedia.org In animal studies, it has been found to be a potent inhibitor of in vivo antipyrine metabolism in mice, though very high doses are required for a similar effect in rats. tandfonline.com However, in human studies, oral administration of piperonyl butoxide at typical exposure levels did not appear to influence antipyrine metabolism. tandfonline.comnih.gov

Omeprazole , a proton pump inhibitor, interacts with the hepatic cytochrome P-450 system. nih.govnih.gov It has been shown to impair the clearance of antipyrine in a dose-dependent manner. researchgate.net Omeprazole is considered a differential inhibitor of drug metabolism, with the potential to affect various CYP enzymes. nih.govresearchgate.net Its benzimidazole (B57391) structure allows it to bind to microsomal cytochrome P-450. researchgate.net

Cimetidine (B194882) , a histamine (B1213489) H2 receptor antagonist, is a well-known enzyme inhibitor. drugbank.com It exhibits selective inhibition of antipyrine metabolism. nih.gov Specifically, cimetidine reduces the rate of 3-methyl-hydroxylation by 50%, while not affecting the 4-hydroxylation pathway. nih.gov

InhibitorPrimary CYP Target(s)Effect on this compound FormationReference
SulfaphenazoleCYP2C9~50% inhibition nih.gov
FurafyllineCYP1A2~50% inhibition nih.gov
FluvoxamineCYP1A2~50% inhibition nih.gov
KetoconazoleCYP3A4Up to 80% reduction nih.gov
SKF 525AGeneral CYP inhibitorPrimarily decreases 3-hydroxylation bohrium.com
Piperonyl ButoxideGeneral CYP inhibitorPotent inhibitor in mice, less so in rats; no significant effect in humans at standard doses tandfonline.com
OmeprazoleCYP2C19, CYP3A4Impairs antipyrine clearance in a dose-related manner researchgate.net
CimetidineGeneral CYP inhibitorReduces the rate of 3-methyl-hydroxylation by 50% nih.gov

Drug-Drug Interactions Affecting this compound Formation (e.g., Verapamil, Diltiazem, Ciprofloxacin (B1669076), Zileuton)

Drug-drug interactions can significantly alter the metabolic fate of antipyrine, including the formation of this compound. These interactions often occur when co-administered drugs inhibit the specific CYP enzymes responsible for antipyrine's metabolism.

Ciprofloxacin , a fluoroquinolone antibiotic, is known to be an inhibitor of CYP1A2. fda.govhelsinki.firesearchgate.net Studies have demonstrated that ciprofloxacin treatment significantly decreases the total clearance of antipyrine and prolongs its elimination half-life. nih.gov This inhibitory action on hepatic drug-metabolizing enzymes can lead to clinically significant drug interactions. nih.gov

Zileuton (B1683628) , a 5-lipoxygenase inhibitor, also impacts the metabolism of antipyrine. drugbank.comrxlist.commedindia.net Research has shown that both single and multiple doses of zileuton lead to a decline in plasma antipyrine clearance. nih.gov This is accompanied by a selective decrease in the urinary recovery of this compound. nih.gov A single dose of zileuton resulted in a 20% decline in the recovery of this metabolite, which increased to a 43% decline after multiple doses. nih.gov

DrugTherapeutic ClassEffect on this compound FormationReference
VerapamilCalcium Channel BlockerSlightly decreased fractional clearance nih.gov
DiltiazemCalcium Channel BlockerDecreased fractional clearance nih.gov
CiprofloxacinFluoroquinolone AntibioticInhibits overall antipyrine metabolism, thereby reducing metabolite formation nih.gov
Zileuton5-Lipoxygenase Inhibitor20% decline in recovery (single dose); 43% decline in recovery (multiple doses) nih.gov

Genetic and Physiological Determinants of 3 Hydroxymethylantipyrine Formation

Impact of Cytochrome P450 Gene Polymorphisms on 3-Hydroxymethylantipyrine Levels

The formation of this compound is primarily catalyzed by the cytochrome P450 enzymes, with CYP1A2 and CYP2C9 playing significant roles. nih.gov Genetic variations within the genes encoding these enzymes can lead to altered enzyme activity, which in turn affects the metabolic profile of antipyrine (B355649) and the subsequent levels of its metabolites.

The cytochrome P450 1A2 (CYP1A2) enzyme is a key catalyst in the metabolism of numerous drugs and endogenous compounds. Research has demonstrated that this compound is the antipyrine metabolite most reliant on the functional activity of CYP1A2. Consequently, genetic polymorphisms within the CYP1A2 gene have a substantial impact on the urinary concentrations of HMA.

Polymorphisms such as CYP1A2F and CYP1A2D have been studied for their influence on CYP1A2 activity. Studies evaluating the contribution of these genetic variants to the accumulation of antipyrine metabolites have found that the impact of both polymorphisms is essential for the urinary levels of this compound. This direct relationship underscores the role of these specific genetic markers in predicting the metabolic phenotype for HMA formation. The functional activity of the CYP1A2 isoform, as influenced by these polymorphisms, is a critical determinant of the extent of HMA production.

Table 1: Impact of CYP1A2 Polymorphisms on this compound Levels

PolymorphismEffect on CYP1A2 ActivityImpact on this compound Levels
CYP1A2FAssociated with increased inducibility of the enzymeEssential for urinary levels of this compound
CYP1A2DConsidered to have a significant impact on enzyme functionEssential for urinary levels of this compound

In addition to CYP1A2, the formation of this compound is also mediated by the cytochrome P450 2C9 (CYP2C9) enzyme. nih.gov The CYP2C9 gene is highly polymorphic, with several variant alleles that can result in decreased, increased, or absent enzyme activity. frontiersin.org This variability in CYP2C9 function can have significant implications for the metabolism of its substrates.

Genetic variants of CYP2C9, such as CYP2C92 and CYP2C93, are known to encode enzymes with reduced catalytic activity. researchgate.net Studies investigating the effect of these polymorphisms on the metabolism of various drugs have shown that these variants are less efficient than the wild-type enzyme, CYP2C91. researchgate.net The reduced efficiency associated with CYP2C92 is often due to a decreased maximum rate of reaction (Vmax), while for CYP2C9*3, it is typically the result of an increased substrate concentration required to reach half of Vmax (Km). researchgate.net Given that CYP2C9 is involved in the formation of this compound, it is plausible that individuals carrying these variant alleles may exhibit altered, likely reduced, formation of this metabolite.

Table 2: Functional Implications of Common CYP2C9 Genetic Variants

Genetic VariantEffect on Enzyme FunctionPotential Impact on this compound Formation
CYP2C91Wild-type (normal) enzyme activityNormal formation rate
CYP2C92Reduced enzyme efficiency, often due to a lower Vmax researchgate.netPotentially decreased formation
CYP2C9*3Reduced enzyme efficiency, often due to a higher Km researchgate.netPotentially decreased formation

Influence of Disease States on this compound Metabolism

The metabolic capacity of an individual is not solely determined by genetics; it is also profoundly influenced by their physiological health. Various disease states can impair the function of key metabolic organs, such as the kidneys and liver, thereby altering the pharmacokinetics of drugs and their metabolites.

In individuals with chronic renal failure, the body's ability to excrete waste products and foreign compounds is compromised. Studies examining the impact of chronic renal insufficiency on the metabolism of antipyrine have revealed significant alterations in the handling of its metabolites. While the rate of formation of this compound was found to be unaltered in these patients, its renal clearance was severely impaired. This impairment leads to an accumulation of HMA in the plasma, a phenomenon not observed in individuals with normal renal function where plasma concentrations of this metabolite are typically too low to be measured. The mean residence time of HMA is consequently longer than that of the parent compound, antipyrine.

The liver is the primary site of drug metabolism, and diseases that affect its function can have a profound impact on the biotransformation of xenobiotics. In patients with liver disease, there is a notable difference in the urinary excretion of total antipyrine metabolites compared to healthy individuals. The complex pathophysiological changes that occur in liver disease, such as cirrhosis, can lead to impaired hepatocellular function, which in turn affects the activity of cytochrome P450 enzymes. slideshare.netresearchgate.net This can result in a reduction in the clearance of drugs metabolized by the liver. nih.gov The altered enzymatic landscape in a diseased liver may also lead to reduced substrate selectivity of CYP450 isozymes. Consequently, the formation of this compound, which is dependent on the function of hepatic enzymes, is expected to be affected in patients with liver disease.

Type 1 diabetes mellitus has been shown to have a marked effect on the metabolism of antipyrine. A prospective, controlled study investigating the influence of diabetes on drug metabolism found that the formation clearance of this compound was significantly increased in patients with type 1 diabetes. nih.gov Specifically, the formation clearance of HMA was elevated by 137% in these patients when compared to healthy controls. nih.gov This pronounced increase in HMA formation is thought to be a consequence of an increase in the activity of CYP1A2, the primary enzyme responsible for this metabolic pathway. nih.gov In contrast, type 2 diabetes did not appear to alter the metabolism of antipyrine. nih.gov

Table 3: Effect of Type 1 Diabetes on the Formation Clearance of Antipyrine Metabolites

MetabolitePercentage Increase in Formation Clearance (Compared to Controls)
This compound137% nih.gov
4-Hydroxyantipyrine (B57837)74% nih.gov

Developmental and Age-Related Changes in this compound Disposition

The metabolic pathways responsible for the biotransformation of xenobiotics are not static throughout an individual's life. The disposition of antipyrine and its metabolites, including this compound, is subject to considerable alteration with age. Research comparing the oxidative metabolism of antipyrine in different age groups has shed light on these changes.

Notably, the percentage of the administered dose of antipyrine excreted as this compound (HMA) in the urine over 48 hours was significantly greater in the elderly population. nih.govnih.gov This suggests an age-related alteration in the activity of the specific cytochrome P450 isoenzymes responsible for the 3-hydroxymethylation of antipyrine. In contrast, the formation of another metabolite, norantipyrine (NORA), was found to be lower in the elderly. nih.govnih.gov The amounts of 4-hydroxyantipyrine (OHA) were nearly identical between the two age groups, indicating that not all metabolic pathways of antipyrine are equally affected by the aging process. nih.govnih.gov

These findings point towards a selective impairment of N-demethylation in older individuals, while the pathway leading to the formation of this compound appears to be either preserved or relatively increased. nih.govnih.gov

Metabolite Change in Elderly vs. Young Significance (p-value)
This compound (HMA)Increased urinary excretionp < 0.001
Norantipyrine (NORA)Decreased urinary excretionp < 0.001
4-Hydroxyantipyrine (OHA)No significant difference-
Free AntipyrineIncreased urinary excretionp < 0.05

Table 1: Summary of Age-Related Changes in Antipyrine Metabolite Excretion. Data derived from a comparative study in young and elderly volunteers. nih.govnih.gov

Environmental Factors Affecting this compound Formation (e.g., Smoking)

The formation of this compound is not only influenced by intrinsic physiological factors but also by a range of environmental exposures. Among these, cigarette smoking is a well-documented modulator of drug metabolism.

Cigarette smoke contains a complex mixture of chemicals, including polycyclic aromatic hydrocarbons, which are potent inducers of certain cytochrome P450 enzymes. This induction can lead to an accelerated metabolism of various drugs and xenobiotics. Studies have shown that cigarette smoking increases the clearance of antipyrine. nih.gov This enhanced clearance is a direct reflection of an increased rate of formation of its metabolites.

The impact of smoking on drug metabolism is a critical consideration in clinical pharmacology and toxicology, as it can lead to variability in drug response and efficacy. The increased metabolic activity in smokers can necessitate adjustments in the therapeutic use of drugs that are substrates for the same enzymes that metabolize antipyrine.

Factor Effect on Antipyrine Metabolism
Cigarette SmokingIncreased clearance

Table 2: Influence of Smoking on Antipyrine Metabolism. nih.gov

3 Hydroxymethylantipyrine As a Probe in Drug Metabolism Research

Assessment of Hepatic Oxidative Enzyme Activity

The formation of 3-hydroxymethylantipyrine is a significant metabolic pathway for its parent compound, antipyrine (B355649), and serves as a valuable indicator of hepatic oxidative enzyme activity. Antipyrine has long been utilized as a probe drug to assess the in vivo activity of the liver's mixed-function oxidase system, largely due to its extensive metabolism and minimal protein binding. The rate and profile of its metabolite excretion, including this compound, offer a window into the functional capacity of hepatic cytochrome P-450 enzymes.

Table 1: Effect of Inducers on the Urinary Excretion of Antipyrine Metabolites in Rats (% of Dose in 24h)
MetaboliteControlPhenobarbital (B1680315) Treatment3-Methylcholanthrene (B14862) Treatment
Unchanged Antipyrine2.7%Not significantly changedNot significantly changed
4-Hydroxyantipyrine (B57837)13.3%Not significantly changed25.6%
Norantipyrine7.4%Not significantly changedNot significantly changed
This compound28.9%Not significantly changed8.5%
3-Carboxyantipyrine (B1211862)1.1%2.6%0.2%

Data derived from studies on male Wistar rats.

Evaluation of Cytochrome P450 Isoform Activity

The biotransformation of antipyrine into this compound is not catalyzed by a single enzyme but is mediated by specific isoforms of the cytochrome P450 (CYP) superfamily. Research using human liver microsomes, selective chemical inhibitors, and antibodies has identified CYP1A2 and CYP2C9 as the primary enzymes responsible for this specific hydroxylation reaction.

Inhibition studies provide crucial evidence for the involvement of these isoforms. For example, sulfaphenazole (B1682705), a known potent inhibitor of CYP2C9, was shown to inhibit the formation of this compound by approximately 50%. Furthermore, LKM-2 antibodies, which target the CYP2C subfamily, caused a significant inhibition of this compound formation, ranging from 58% to 80%.

The involvement of CYP1A2 is also well-established. Inhibitors of CYP1A2, such as furafylline (B147604) and fluvoxamine (B1237835), were found to reduce the formation of this compound by about 50%. The impact of genetic variations in the CYP1A2 gene further supports its role. Studies have shown that polymorphisms in the CYP1A2 gene are essential for the urinary levels of this compound, indicating that this metabolite is highly dependent on the functional activity of the CYP1A2 isoform. Ketoconazole (B1673606), a broad-spectrum P450 inhibitor, significantly reduced the formation of this compound, consistent with the involvement of multiple CYP enzymes.

Table 2: Inhibition of this compound Formation in Human Liver Microsomes
Inhibitor/AntibodyPrimary Target CYP IsoformApproximate Inhibition of 3-HMA Formation
SulfaphenazoleCYP2C9~50%
LKM-2 AntibodiesCYP2C Subfamily58% - 80%
FurafyllineCYP1A2~50%
FluvoxamineCYP1A2~50%
KetoconazoleBroad Spectrum (incl. CYP3A4)Up to 80%

Data derived from in vitro inhibition studies.

Limitations in Probing Distinct Cytochrome P450 Enzymes

While the formation of this compound is a useful marker for the activity of certain CYP isoforms, particularly CYP1A2 and CYP2C9, its utility as a probe for any single, distinct enzyme is limited. The primary reason for this limitation is the metabolic promiscuity involved in its creation; multiple enzymes contribute to this specific metabolic pathway.

Research has conclusively shown that the formation of this compound is mediated by both CYP1A2 and CYP2C9. Therefore, a change in the rate of its formation cannot be unequivocally attributed to an alteration in the activity of just one of these enzymes. For example, if a new chemical entity is found to decrease the production of this compound, it is not immediately clear whether it is inhibiting CYP1A2, CYP2C9, or both.

Application in Clinical Pharmacological Studies

The measurement of this compound excretion is a valuable tool in clinical pharmacology for assessing in vivo drug metabolism. It allows researchers to investigate how various factors, such as genetics, co-administered drugs, and disease states, influence hepatic enzyme activity.

One key application is in pharmacogenetic studies. For instance, the urinary levels of this compound have been used to evaluate the functional consequences of genetic polymorphisms in the CYP1A2 gene. By correlating specific CYP1A2 genotypes with the amount of metabolite produced, researchers can understand how an individual's genetic makeup affects their ability to metabolize drugs cleared by this enzyme. This can help in predicting interindividual differences in drug response and susceptibility to adverse reactions.

Furthermore, the antipyrine test, which involves quantifying metabolites like this compound, is employed in drug-drug interaction studies. By administering antipyrine before and after a new investigational drug, clinicians can determine if the new drug induces or inhibits key metabolic pathways. A significant change in the formation of this compound would indicate an interaction involving CYP1A2 or CYP2C9, providing crucial information for safe co-administration of medications. The urinary metabolite profile of antipyrine can be used to study changes in the activity of different cytochromes in various drug metabolism studies.

Application in Toxicological Assessments

In the field of toxicology, the formation of this compound serves as a biomarker for assessing the effects of xenobiotics on hepatic enzyme function. Toxicological assessments often involve determining whether exposure to a chemical alters the body's metabolic machinery, which can have significant implications for health and the disposition of other chemicals.

The antipyrine metabolic profile provides a non-invasive method to probe for such changes. For example, exposure to environmental toxins or industrial chemicals can lead to the induction or inhibition of cytochrome P450 enzymes. By measuring the urinary output of this compound and other antipyrine metabolites after a controlled dose, toxicologists can quantify changes in specific enzyme activities. As seen in animal studies, exposure to inducers like 3-methylcholanthrene drastically alters the metabolite profile, significantly reducing the proportion of this compound. Such a shift would indicate a profound alteration of liver function, signaling a potential toxic effect of the compound under investigation. This approach allows for the characterization of a chemical's potential to disrupt normal drug metabolism pathways, which is a critical component of a comprehensive safety and risk assessment.

Mechanistic Insights into 3 Hydroxymethylantipyrine Formation

Deuterium (B1214612) Isotope Effects on 3-Hydroxymethylantipyrine Formation Pathways

The study of kinetic isotope effects, particularly by substituting hydrogen with its heavier isotope deuterium, offers a powerful tool for elucidating reaction mechanisms. In the metabolism of antipyrine (B355649), deuterium substitution has revealed critical details about the formation of this compound. osti.gov

The formation of this compound involves the oxidation of the methyl group at the C3 position of the pyrazolone (B3327878) ring. Research involving the specific replacement of this C3-methyl group's hydrogen atoms with deuterium (creating a -CD3 group) has demonstrated a significant isotope effect. osti.gov Because the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond, its cleavage by metabolic enzymes is considerably slower. osti.gov

These findings underscore that the cleavage of the C-H bond at the 3-methyl position is a rate-determining step in the formation of this compound. osti.gov

Table 1: Effect of Deuterium Substitution on Antipyrine Metabolism
Antipyrine AnalogPrimary Metabolic ChangeMechanistic ImplicationReference
Antipyrine with deuterated C3-methyl group (-CD3)Marked decrease in this compound formation; increase in norantipyrine formation.Demonstrates a significant kinetic isotope effect. C-H bond cleavage at the C3-methyl position is a rate-limiting step. Shows metabolic switching from C3-hydroxylation to N-demethylation. osti.gov
Antipyrine with deuterated N-methyl group (-CD3)Did not significantly affect the urinary metabolite profile in the referenced study.Suggests that N-demethylation may not be as sensitive to deuterium substitution under normal conditions in the model used, or it is not a primary rate-limiting step compared to C3-hydroxylation. osti.gov

Structure-Metabolism Relationships of Antipyrine Metabolites

The metabolism of antipyrine is a clear example of a structure-metabolism relationship, where the specific chemical structure of the substrate dictates the metabolic outcome. The antipyrine molecule possesses several sites susceptible to oxidative attack by CYP enzymes, leading to a variety of metabolites. The three primary oxidative pathways are:

Hydroxylation of the C3-methyl group to form this compound. nih.govnih.gov

Hydroxylation of the pyrazolone ring at the C4 position to form 4-hydroxyantipyrine (B57837). nih.govnih.gov

N-demethylation of the N2-methyl group to form norantipyrine. nih.govnih.gov

The formation of these metabolites is not random but is governed by the substrate selectivity of different CYP isozymes. nih.gov CYP1A2 and CYP2C9 have been identified as key enzymes in the formation of this compound. nih.gov In contrast, 4-hydroxylation is primarily catalyzed by CYP3A4, with some contribution from CYP1A2, while the CYP2C subfamily (e.g., CYP2C8, CYP2C9, CYP2C18) is predominant in the formation of norantipyrine. nih.gov

This enzymatic specificity demonstrates a distinct relationship between the structure of the antipyrine molecule and the metabolic pathways. The accessibility and electronic properties of different parts of the molecule (the C3-methyl group, the C4 position, and the N-methyl group) make them suitable substrates for the active sites of specific CYP enzymes. For instance, inhibition studies have shown that sulfaphenazole (B1682705) (a CYP2C9 inhibitor) can reduce the formation of this compound by about 50%, confirming the role of this specific enzyme in metabolizing that particular site on the antipyrine structure. nih.gov

Interrelationships with Other Antipyrine Metabolites (e.g., 4-hydroxyantipyrine, norantipyrine, 3-carboxyantipyrine)

The metabolic pathways of antipyrine are interconnected, and the formation of this compound is closely related to that of other metabolites. These interrelationships can be competitive, sequential, or reflective of the activity of related enzyme systems.

Competitive Relationships: As demonstrated by the deuterium isotope effect studies, the pathways leading to this compound, 4-hydroxyantipyrine, and norantipyrine are competitive. osti.gov When one pathway is inhibited or slowed, the others may be enhanced. For example, blocking the formation of this compound via deuteration leads to an increase in norantipyrine. osti.gov Similarly, induction of specific CYP enzymes can shift the metabolic balance. Treatment with 3-methylcholanthrene (B14862), an inducer of CYP1A enzymes, was found to increase the formation of 4-hydroxyantipyrine while significantly decreasing the formation of this compound in rats. nih.gov

Sequential Relationships: this compound is a primary metabolite that can undergo further oxidation. The hydroxylated methyl group can be oxidized to a carboxylic acid, forming 3-carboxyantipyrine (B1211862). nih.govnih.gov This makes the relationship between this compound and 3-carboxyantipyrine a sequential one, where the former is a precursor to the latter.

Co-regulation and Correlated Formation: The formation rates of different metabolites can be correlated, suggesting that the activities of the responsible CYP isozymes are linked or co-regulated. Studies administering a "cocktail" of drugs, including antipyrine and theophylline (B1681296), have found strong correlations between the clearance to 4-hydroxyantipyrine and the metabolic clearance of theophylline (both involving CYP1A2). nih.govnih.gov High correlation coefficients have also been observed between the formation clearances of this compound and norantipyrine, suggesting a close relationship between the CYP isozymes that catalyze these reactions (primarily the CYP2C family). nih.gov

Table 2: Interrelationships of this compound with Other Metabolites
MetaboliteRelationship with this compoundMediating Factors/EnzymesReference
Norantipyrine (NORA)CompetitiveCYP1A2, CYP2C Subfamily. Formation is increased when 3-HMA formation is blocked by deuterium substitution. nih.govosti.gov
4-Hydroxyantipyrine (OHA)CompetitiveCYP3A4, CYP1A2. Its relative formation can be increased by inducers like 3-methylcholanthrene, which decreases 3-HMA formation. nih.govnih.gov
3-CarboxyantipyrineSequentialFurther oxidation of this compound. nih.govnih.gov

Analytical Methodologies for the Determination of 3 Hydroxymethylantipyrine

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of 3-HMA, offering robust and reliable quantification. Its versatility is demonstrated through various modes of application, particularly reversed-phase chromatography.

Reversed-phase HPLC (RP-HPLC) is the most widely employed chromatographic technique for the determination of 3-HMA. This method separates compounds based on their hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase. The separation of 3-HMA and other antipyrine (B355649) metabolites is typically achieved on C8 or C18 columns. The mobile phase composition is a critical factor and is often a mixture of an aqueous buffer (such as phosphate or acetate buffer) and an organic modifier like methanol or acetonitrile. The pH of the aqueous phase is also optimized to ensure efficient separation. Detection is commonly performed using ultraviolet (UV) spectrophotometry, with wavelengths set between 215 nm and 265 nm to monitor the analytes as they elute from the column.

A significant advantage of HPLC is its capacity for the simultaneous determination of 3-HMA along with the parent drug, antipyrine, and its other major metabolites, such as 4-hydroxyantipyrine (B57837) (4-OHA) and norantipyrine (NORA). This capability is invaluable for comprehensive metabolic profiling from a single biological sample. Several methods have been developed that achieve baseline separation of these compounds in a single chromatographic run. The conditions for these assays are meticulously optimized, including the stationary phase, mobile phase composition and gradient, flow rate, and detector wavelength, to ensure the accurate quantification of each metabolite.

Analyte(s)ColumnMobile PhaseFlow RateDetectionReference
3-HMA, 4-OHA, NORA, AntipyrineSymmetry Shield RP8, 4.6 x 50 mm, 5µm0.1% glacial acetic acid/methanol 85:151.0 mL/minUV @ 254 nm
3-HMA, 4-OHA, NORA, Antipyrineµ-Bondapack C80.01 M KH2PO4-methanol-acetonitrile-isopropyl alcohol (420:20:30:30)1.0 mL/minUV @ 215 nm scispace.com
Dipyrone, Caffeine, and metabolitesZOBRAX eclipse column—C18 (4.6 × 150 mm, 5 µm)Methanol: phosphate buffer pH 5.4 ± 0.1 (26:74, v/v)1.3 mL/min to 1.6 mL/minUV @ 220.0 nm alspi.comnih.gov

Gas Chromatography Chemical Ionization Mass Spectrometry (GC-CIMS)

Gas Chromatography Chemical Ionization Mass Spectrometry (GC-CIMS) offers a highly sensitive and specific alternative for the simultaneous quantification of 3-HMA and other antipyrine metabolites in urine. This technique involves the derivatization of the analytes to increase their volatility, followed by separation on a gas chromatographic column and detection by a mass spectrometer operating in the chemical ionization mode. A notable advantage of this method is the use of stable isotope-labeled internal standards, which are generated by administering deuterium-labeled antipyrine to a subject and collecting the resulting labeled metabolites in the urine. This approach ensures high accuracy and precision in quantification.

Radiometric High-Pressure Liquid Chromatography Assay

For in vitro metabolic studies, particularly those involving liver microsomes, a radiometric high-pressure liquid chromatography assay provides exceptional sensitivity for the simultaneous determination of the three main oxidative metabolites of antipyrine, including 3-HMA. nih.gov This method utilizes radiolabeled antipyrine as a substrate. After incubation with the biological system, the metabolites are separated by HPLC, and the radioactivity of each metabolite fraction is measured. This technique is particularly useful for elucidating metabolic pathways and enzyme kinetics due to its ability to trace the fate of the radiolabeled substrate with high precision.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Labeled Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed for the direct and simultaneous analysis of major antipyrine metabolites, including 3-HMA, in human and rat urine without the need for extensive sample pretreatment. rug.nlsielc.com This is achieved by administering ¹³C-labeled antipyrine to the subjects. The subsequent analysis of urine by ¹³C NMR spectroscopy, often using techniques like Distortionless Enhancement by Polarization Transfer (DEPT), allows for the detection and quantification of the labeled metabolites. rug.nl The resonances of the different metabolites are assigned by comparison with authentic standards and through enzymatic modifications. sielc.com This direct approach simplifies the analytical workflow and provides valuable insights into in vivo metabolism. rug.nl

Sample Preparation and Analytical Considerations

The choice of sample preparation technique is critical for accurate and reliable analysis of 3-HMA and is highly dependent on the biological matrix being investigated. The primary goals of sample preparation are to remove interfering substances, such as proteins and salts, and to concentrate the analyte of interest.

Research Models and Experimental Approaches Employing 3 Hydroxymethylantipyrine

In Vitro Studies

In vitro systems are fundamental for mechanistic studies of drug metabolism, allowing researchers to investigate specific enzymatic reactions in a controlled environment, free from the complex physiological variables of a whole organism.

Human Liver Microsomes

Human liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of cytochrome P450 (CYP) enzymes and are a standard model for studying Phase I drug metabolism. Studies using this system have been crucial in identifying the specific CYP isoforms responsible for converting antipyrine (B355649) to 3-HMA. Research has shown that the formation of 3-HMA in human liver microsomes is primarily mediated by CYP1A2 and CYP2C9. nih.gov

Inhibition studies using specific chemical inhibitors and antibodies further clarify the contribution of these enzymes. For instance, sulfaphenazole (B1682705), a known CYP2C9 inhibitor, was found to inhibit the formation of 3-HMA by approximately 50%. nih.gov Similarly, inhibitors of CYP1A2, such as furafylline (B147604) and fluvoxamine (B1237835), also reduced 3-HMA formation by about 50%. nih.gov LKM-2 antibodies, which target the CYP2C family, caused a significant 58% to 80% inhibition of 3-HMA formation, underscoring the critical role of this subfamily in the metabolic pathway. nih.gov

Table 1: Inhibition of 3-Hydroxymethylantipyrine (3-HMA) Formation in Human Liver Microsomes
Inhibitor/AntibodyTarget Enzyme(s)Reported Inhibition of 3-HMA Formation
SulfaphenazoleCYP2C9~50%
FurafyllineCYP1A2~50%
FluvoxamineCYP1A2~50%
LKM-2 antibodiesCYP2C subfamily58% - 80%
Ketoconazole (B1673606)CYP3A4 (and others)Up to 80%

Isolated Cultured Rat Hepatocytes

Isolated hepatocytes provide a more integrated model than microsomes, retaining both Phase I and Phase II metabolic activities within a cellular context. Studies using cultured rat hepatocytes have been instrumental in examining the influence of enzyme inducers and inhibitors on 3-HMA formation. nih.govtandfonline.com In this model, 3-HMA is identified as a major Phase I metabolite of antipyrine. nih.govtandfonline.com

The response of 3-HMA formation to various compounds demonstrates the complexity of metabolic regulation. Treatment with 3-methylcholanthrene (B14862), an inducer of CYP1A enzymes, unexpectedly decreased the formation of 3-HMA. nih.govtandfonline.com In contrast, phenobarbital (B1680315), a broad-spectrum CYP inducer, was found to be an effective inducer of the metabolic pathway leading to 3-HMA. nih.govtandfonline.com The effects of inhibitors have also been characterized; SKF 525A markedly inhibited the pathway, while cimetidine (B194882) did not affect 3-HMA formation, though it did decrease the formation of other antipyrine metabolites. nih.govtandfonline.com

Table 2: Effects of Inducers and Inhibitors on 3-HMA Formation in Cultured Rat Hepatocytes
CompoundClassEffect on 3-HMA Formation
PhenobarbitalInducerInduction
3-MethylcholanthreneInducerDecrease
SKF 525AInhibitorMarked Inhibition
RifampicinInhibitor (in rats)~30% Decrease
CimetidineInhibitorNo effect

cDNA-Expressed Enzymes

To pinpoint the exact enzymes responsible for a metabolic conversion, researchers use systems where a single human CYP enzyme is expressed from its complementary DNA (cDNA) in a host cell line (e.g., insect or yeast cells). This monomorphic system eliminates confounding metabolic activities from other enzymes. Studies utilizing cDNA-expressed enzymes have definitively confirmed the roles of CYP1A2 and CYP2C9 in the formation of 3-HMA from antipyrine. nih.gov This approach validates findings from microsomal inhibition studies and provides the most direct evidence of a specific enzyme's catalytic activity. nih.gov

Liver Slices (Fresh and Cryopreserved)

Precision-cut liver slices (PCLS) represent a sophisticated in vitro model that preserves the multicellular architecture and cell-cell interactions of the liver, offering a bridge between simpler in vitro systems and in vivo studies. This model can be used to study both Phase I and Phase II metabolism. However, a significant challenge with cultured liver slices is the rapid decline of cytochrome P450 activities over time. researchgate.net

Cryopreservation techniques, such as vitrification, have been developed to allow for the storage and later use of liver slices, which is particularly useful for working with scarce human liver tissue. nih.gov Studies have shown that cryopreserved tissue can retain a high degree of its inherent biotransformation rate, including both CYP-mediated and secondary conjugation processes. nih.gov However, the cryopreservation process itself can induce major metabolic stress and ionic disturbances, which may compromise certain ATP-dependent pathways. While PCLS are a viable model for studying integrated hepatic metabolism, the stability of the specific CYP enzymes that form 3-HMA under various culture and preservation conditions must be carefully considered when interpreting results.

In Vivo Studies

In vivo studies in animal models are essential for understanding the pharmacokinetics and metabolism of a compound within a complete physiological system, accounting for factors like absorption, distribution, and excretion.

Animal Models (e.g., rats, swine)

Rat Models: The rat is a widely used model for metabolic research. In vivo studies in rats have quantified the urinary excretion of antipyrine metabolites, providing a comprehensive picture of its metabolic fate. Following administration of antipyrine to male Wistar rats, 3-HMA was found to be a major metabolite, accounting for approximately 28.9% of the administered dose excreted in urine over 24 hours. nih.gov

These models have also been used to investigate how drug-metabolizing enzymes are induced or altered. Treatment with 3-methylcholanthrene significantly decreased the urinary output of 3-HMA to 8.5% of the dose, while increasing the formation of 4-hydroxyantipyrine (B57837). nih.gov In contrast, treatment with phenobarbital did not significantly alter the urinary profile of 3-HMA. nih.gov Furthermore, studies in rats undergoing partial hepatectomy showed that during liver regeneration, the conversion of antipyrine to 3-HMA was reduced more significantly than its conversion to other metabolites. nih.gov

Swine Models: Swine are increasingly used as a non-rodent species in biomedical research due to anatomical and physiological similarities with humans, particularly in their digestive and metabolic systems. Preliminary in vitro studies using liver homogenates from pigs have demonstrated interspecies metabolic differences when compared to rats, supporting the use of swine-derived materials in veterinary drug development and for predicting human metabolism. nih.gov While specific quantitative data on 3-HMA formation in swine is not as detailed as in rats, the pig model is recognized as an important tool for translational research in drug metabolism.

Table 3: Urinary Excretion of 3-HMA in Male Wistar Rats (% of Administered Antipyrine Dose in 24h)
Condition% Excretion as 3-HMA
Control28.9%
Phenobarbital TreatmentNo significant change
3-Methylcholanthrene Treatment8.5%

Human Volunteer Studies

Research involving this compound in healthy human volunteers has been instrumental in understanding the baseline metabolism of its parent compound, antipyrine. These studies provide a crucial reference point for evaluating how various physiological and pathological states can alter drug metabolism pathways.

In one such study, the urinary excretion of antipyrine and its primary metabolites was investigated in five healthy volunteers after they received different oral doses of antipyrine. The findings revealed that a significant portion of the administered antipyrine is metabolized into this compound. Specifically, after a 500 mg dose of antipyrine, 35.1% (with a standard deviation of 7.2%) of the dose was excreted in the urine as this compound over 52 hours. nih.gov This metabolite was predominantly excreted as a glucuronide conjugate. nih.gov The study also noted a relative delay in the urinary excretion of this compound compared to antipyrine and its other metabolites. nih.gov

Another area of investigation in human volunteers has been the effect of other drugs on the metabolic pathways of antipyrine. For instance, a study involving six healthy male volunteers examined the impact of multiple doses of the anti-epileptic drug phenytoin on antipyrine metabolism. The results showed that phenytoin significantly increased the formation clearance of this compound. nih.govnih.gov This induction of metabolism highlights the utility of monitoring this compound levels to assess the influence of co-administered drugs on specific cytochrome P450 enzymes. nih.gov

Interactive Table 1: Urinary Excretion of Antipyrine Metabolites in Healthy Volunteers (500 mg dose)

Metabolite Mean Percentage of Dose Excreted in Urine (52h) Standard Deviation
This compound 35.1% ± 7.2%
4-Hydroxy-antipyrine 28.5% ± 2.2%
Norantipyrine 16.5% ± 6.0%
Unchanged Antipyrine 3.3% ± 1.2%
3-Carboxy-antipyrine 3.3% ± 0.8%

(Data sourced from a study with five healthy volunteers) nih.gov

Clinical Patient Studies

The role of this compound as a biomarker extends to clinical studies involving patients with various diseases, providing insights into how these conditions affect drug metabolism.

Chronic Renal Failure

In patients with chronic renal failure, the excretion of drug metabolites is often impaired. A study involving eight patients with chronic renal insufficiency investigated the clearance and metabolism of antipyrine. nih.gov While the formation rate of this compound was found to be unaltered compared to healthy individuals, its renal clearance was severely impaired. nih.gov This impairment led to an accumulation of this compound in the plasma, both in its free form and as a conjugate. nih.gov The study found that the renal clearance of free this compound was correlated with creatinine clearance, a standard measure of kidney function. nih.gov The mean clearance for the glucuronidation of this compound was calculated to be 93.1 ml/min in these patients. nih.gov

Interactive Table 2: Research Findings on this compound in Chronic Renal Failure

Parameter Finding in Chronic Renal Failure Patients
Formation Rate of this compound Unaltered
Plasma Presence Found in both free and conjugated forms
Renal Clearance Severely impaired and correlated with creatinine clearance
Mean Clearance for Glucuronidation 93.1 ml/min

(Data sourced from a study with eight patients) nih.gov

Liver Disease

Given the liver's central role in drug metabolism, studies in patients with liver disease have utilized antipyrine and its metabolites to assess hepatic function. In a study involving six patients with liver cirrhosis, the metabolism of antipyrine was significantly reduced. jst.go.jp This was reflected in a significant decrease in the urinary excretion of this compound. jst.go.jp These findings suggest that the formation of this compound can serve as an indicator of the liver's metabolic capacity.

Diabetes Mellitus

The influence of diabetes mellitus on drug metabolism has also been explored using antipyrine as a probe. A study involving fifteen patients with type 1 diabetes found that the metabolism of antipyrine was markedly increased compared to healthy controls. nih.gov Specifically, the formation clearance of this compound was increased by 137% in patients with type 1 diabetes. nih.govmdpi.com This suggests an induction of the specific cytochrome P450 enzymes responsible for this metabolic pathway in this patient population. nih.gov Interestingly, the study did not observe similar alterations in patients with type 2 diabetes. nih.govmdpi.com

Neurocysticercosis

In the context of neurocysticercosis, an infection of the central nervous system, this compound has been used as a tool to understand drug interactions during treatment. A study conducted on 11 patients with neurocysticercosis investigated the metabolism of the anthelmintic drug albendazole. nih.govresearchgate.netscielo.brscielo.br In this research, antipyrine was administered as a marker drug to probe the activity of cytochrome P450 (CYP) enzymes. nih.govresearchgate.netscielo.brscielo.br The formation of this compound, which is known to be mediated by CYP1A2 and CYP2C9, was among the metabolic pathways assessed. scielo.brscielo.br This approach helps in understanding which CYP isoforms are involved in the metabolism of co-administered drugs like albendazole, providing insights into potential drug-drug interactions in these patients. nih.govscielo.br

Advanced Academic Perspectives and Research Trajectories

Elucidation of Regulatory Mechanisms Governing 3-Hydroxymethylantipyrine Formation

The biotransformation of antipyrine (B355649) into this compound is a complex process governed by specific enzymatic pathways and influenced by genetic factors. The formation of 3-HMA is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov

Detailed investigations using human liver microsomes have identified that the formation of 3-HMA is mediated by CYP1A2 and CYP2C9. nih.gov The involvement of these specific isozymes is substantiated by inhibition studies. For instance, sulfaphenazole (B1682705), a known CYP2C9 inhibitor, has been shown to inhibit the formation of 3-HMA by approximately 50%. nih.gov Similarly, inhibitors of CYP1A2, such as furafylline (B147604) and fluvoxamine (B1237835), also reduce 3-HMA formation by about 50%. nih.gov Broad-spectrum inhibitors like ketoconazole (B1673606) can reduce its formation by up to 80%, highlighting the multiple CYP pathways involved. nih.gov

Genetic polymorphisms in the genes encoding these enzymes are a significant source of interindividual variability in metabolism. Studies have specifically linked polymorphisms in the CYP1A2 gene, such as CYP1A2F and CYP1A2D, to variations in urinary levels of 3-HMA. nih.gov This suggests that an individual's genetic makeup can significantly impact the functional activity of CYP1A2, and consequently, the rate of 3-HMA production. nih.gov These findings underscore the importance of both enzymatic specificity and genetic variation in regulating the metabolic fate of antipyrine.

Table 1: Key Cytochrome P450 Enzymes and Inhibitors in this compound Formation

Enzyme/InhibitorPrimary TargetEffect on 3-HMA FormationReference
CYP1A2-Catalyzes formation nih.gov
CYP2C9-Catalyzes formation nih.gov
Furafylline/FluvoxamineCYP1A2~50% inhibition nih.gov
SulfaphenazoleCYP2C9~50% inhibition nih.gov
KetoconazoleMultiple CYPs (including CYP3A4)Up to 80% inhibition nih.gov

Development of Predictive Models for Drug Metabolism Based on this compound Data

Data derived from the formation of 3-HMA is instrumental in developing predictive models for drug metabolism. Such models aim to accelerate the evaluation of new chemical entities and predict potential drug-drug interactions (DDIs). nih.gov Although 3-HMA is a metabolite of an exogenous compound, its formation provides an in vivo snapshot of specific enzyme activities, a principle that is increasingly applied in pharmacokinetic modeling. nih.govpharmajen.com

While some research suggests that antipyrine is not perfectly suited as a probe for distinct CYP enzymes due to the involvement of multiple enzymes in each of its metabolic pathways, 3-HMA is considered the metabolite most dependent on CYP1A2 activity. nih.govnih.gov This makes its formation rate a valuable input parameter for physiologically-based pharmacokinetic (PBPK) models and machine learning algorithms designed to predict the metabolic fate of other CYP1A2 substrates. pharmajen.com By integrating 3-HMA data, these computational tools can better forecast metabolic stability and identify potential DDIs, thereby enhancing the efficiency of the drug development pipeline. nih.gov The challenge for researchers is to refine these models to account for the overlapping substrate specificities of the enzymes involved. malvernpanalytical.com

Investigation of this compound in Novel Biological Contexts

While 3-HMA is well-established as a metabolic biomarker, its investigation in novel biological contexts remains an area of nascent research. The enzymes responsible for its formation, CYP1A2 and CYP2C9, are involved in the metabolism of a wide range of endogenous and exogenous compounds and their expression can be altered in various disease states. Future research trajectories could explore the utility of 3-HMA formation as a functional biomarker in specific pathological conditions.

For instance, altered hepatic function in liver diseases could potentially change the metabolic ratio of antipyrine to 3-HMA. Investigating this relationship could lead to the development of non-invasive methods for assessing the progression of liver disease or the impact of hepatotoxic agents. Similarly, since CYP enzymes are implicated in the metabolism of carcinogens and anticancer drugs, exploring 3-HMA levels in oncological contexts could provide insights into individual metabolic capacities that may influence cancer risk or therapeutic outcomes. These avenues represent a logical extension of 3-HMA's role, moving from a general metabolic probe to a more context-specific biomarker.

Standardization of this compound Assays for Cross-Study Comparability

The reliability of 3-HMA as a biomarker is contingent upon the accuracy and precision of the analytical methods used for its quantification. Achieving cross-study comparability requires the standardization of these assays. High-performance liquid chromatography (HPLC) with UV detection is a common method for measuring 3-HMA and other antipyrine metabolites in urine. nih.gov

A critical step in the assay process is the hydrolysis of glucuronide conjugates to measure the total amount of the metabolite. Research has compared different hydrolysis methods, revealing significant impacts on assay precision. nih.gov For example, a method involving a short 3-hour incubation with β-glucuronidase resulted in a relative standard deviation (RSD) considerably greater than 10% for metabolites. nih.gov In contrast, a more rigorous method using acid hydrolysis followed by a 24-hour incubation with β-glucuronidase yielded intra-assay and inter-assay RSDs of less than 10%. nih.gov This demonstrates that the choice of sample preparation protocol is crucial for obtaining reliable and reproducible data. Standardization of these analytical procedures is essential for validating 3-HMA as a robust biomarker and enabling meaningful comparisons between different clinical and research studies.

Table 2: Comparison of Assay Methodologies for this compound Quantification

ParameterMethod IMethod IIReference
Hydrolysis Step3-hour incubation with β-glucuronidaseAcid hydrolysis + 24-hour incubation with β-glucuronidase nih.gov
Analytical TechniqueHPLC with UV detectionHPLC with UV detection nih.gov
Precision (RSD)> 10%< 10% nih.gov

Role of this compound in the Comprehensive Assessment of Xenobiotic Metabolism

This compound plays a valuable role in the comprehensive assessment of xenobiotic metabolism, which is the process by which foreign compounds are transformed within an organism. openaccessjournals.com Understanding an individual's metabolic profile is key to personalized medicine, as it can help predict drug efficacy and the risk of adverse reactions. walshmedicalmedia.com

Table of Compounds

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.